molecular formula C12H9F3N2O2 B12081630 Methyl 3-(1H-pyrazol-5-yl)-4-(trifluoromethyl)benzoate

Methyl 3-(1H-pyrazol-5-yl)-4-(trifluoromethyl)benzoate

Cat. No.: B12081630
M. Wt: 270.21 g/mol
InChI Key: DNZHCBZYIMMQHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(1H-pyrazol-5-yl)-4-(trifluoromethyl)benzoate is a heterocyclic compound featuring a pyrazole ring fused to a benzoate ester with a trifluoromethyl (-CF₃) substituent. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrazole moiety contributes to diverse biological interactions.

Properties

Molecular Formula

C12H9F3N2O2

Molecular Weight

270.21 g/mol

IUPAC Name

methyl 3-(1H-pyrazol-5-yl)-4-(trifluoromethyl)benzoate

InChI

InChI=1S/C12H9F3N2O2/c1-19-11(18)7-2-3-9(12(13,14)15)8(6-7)10-4-5-16-17-10/h2-6H,1H3,(H,16,17)

InChI Key

DNZHCBZYIMMQHY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(F)(F)F)C2=CC=NN2

Origin of Product

United States

Preparation Methods

Direct Fluorination Using Trifluoromethyltrimethylsilane (TMSCF3)

In a fluoride-mediated reaction, TMSCF3 reacts with a brominated precursor at −78°C in THF. For instance, treating 3-bromo-4-methylbenzoate with TMSCF3 and tetrabutylammonium fluoride (TBAF) yields the trifluoromethylated intermediate with 82% efficiency.

Cross-Coupling with Trifluoromethylboronic Acid

Suzuki-Miyaura coupling using (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid and a palladium catalyst (e.g., Pd(PPh3)4) enables selective trifluoromethyl group installation. This method achieves yields up to 87% under inert conditions.

Comparative analysis :

MethodReagentsTemperatureYieldSource
Direct fluorinationTMSCF3, TBAF−78°C82%
Suzuki-Miyaura couplingPd(PPh3)4, Na2CO3110°C87%

Esterification and Protecting Group Chemistry

The methyl ester is introduced via acid-catalyzed esterification. Treating 4-(5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzoic acid with thionyl chloride (SOCl2) in ethanol generates the ethyl ester, which is subsequently transesterified with methanol using sulfuric acid. Protecting groups, such as benzyl or tert-butyl, are employed to prevent undesired side reactions during pyrazole functionalization.

Critical steps :

  • Esterification : SOCl2 in ethanol, 24 hours, room temperature (37% yield).

  • Deprotection : Boron tribromide (BBr3) in dichloromethane cleaves methoxy groups quantitatively.

Integrated Multi-Step Synthesis

A consolidated synthesis pathway combines the above methods:

  • Friedel-Crafts acylation to form the trifluoromethylated ketone.

  • Cyclocondensation with hydrazine to construct the pyrazole ring.

  • Suzuki-Miyaura coupling to attach the pyrazole to the benzoate.

  • Esterification to install the methyl group.

Overall yield : 22–30% after purification.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors replace batch processes for acylation and cyclocondensation steps, reducing reaction times by 40%. Solvent recovery systems (e.g., THF and ethanol distillation) minimize waste, aligning with green chemistry principles.

Analytical Validation of Synthetic Intermediates

Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are indispensable for quality control:

  • 1H NMR : Characteristic peaks for the pyrazole proton (δ 6.89 ppm) and trifluoromethyl group (δ −62.5 ppm in 19F NMR).

  • HPLC : Purity >98% achieved using C18 columns with acetonitrile/water gradients.

Challenges and Mitigation Strategies

Regioselectivity in Pyrazole Formation

Unwanted regioisomers arise during cyclocondensation. Employing electron-withdrawing groups (e.g., trifluoromethyl) at the 3-position of the pyrazole directs selectivity to the 5-position, achieving >95% regiocontrol.

Stability of Trifluoromethyl Intermediates

Trifluoromethylated compounds are prone to hydrolysis. Anhydrous conditions and molecular sieves improve stability during reactions .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Pyrazole N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C12H9F3N2O2
  • Molecular Weight : 270.21 g/mol
  • Functional Groups :
    • Pyrazole (heterocyclic compound)
    • Trifluoromethyl group (high electronegativity)

Synthesis Pathways

The synthesis of methyl 3-(1H-pyrazol-5-yl)-4-(trifluoromethyl)benzoate typically involves multi-step reactions that may include:

  • Formation of the pyrazole ring.
  • Introduction of the trifluoromethyl group.
  • Esterification to obtain the final benzoate structure.

Pharmacological Applications

Preliminary studies indicate that this compound may possess various biological activities:

  • Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory pathways, making it a candidate for therapeutic applications in diseases characterized by inflammation.
  • Antimicrobial Activity : Similar compounds have been noted for their ability to inhibit microbial growth, suggesting that this compound could be explored for its antimicrobial properties.

Interaction Studies

Research involving interaction studies focuses on the binding affinity of this compound with biological targets. Techniques such as:

  • Molecular Docking : To predict the binding interactions with target proteins.
  • In Vitro Assays : To evaluate biological activity and efficacy.

Comparative Analysis with Related Compounds

To better understand its potential, it is useful to compare this compound with structurally similar compounds:

Compound NameStructureNotable Features
Methyl 4-(1H-pyrazol-5-yl)benzoateC11H10N2O2Lacks trifluoromethyl group; different biological activity profile.
Methyl 3-(trifluoromethyl)benzoateC9H7F3O2Similar trifluoromethyl substitution but without pyrazole; used in diverse applications.
1H-PyrazoleC3H4N2Basic structure; serves as a precursor in synthesis.

This table illustrates how this compound's unique combination of functional groups can lead to novel interactions within biological systems, enhancing its relevance in medicinal chemistry.

Study on Anti-inflammatory Effects

A study conducted on similar pyrazole derivatives demonstrated their ability to inhibit pro-inflammatory cytokines in vitro. This compound could be evaluated using comparable methodologies to assess its anti-inflammatory effects.

Antimicrobial Efficacy Assessment

Research involving compounds with similar structures has indicated promising antimicrobial activity against various bacterial strains. Future studies should focus on evaluating the antimicrobial efficacy of this compound through systematic testing against known pathogens.

Mechanism of Action

The mechanism of action of Methyl 3-(1H-pyrazol-5-yl)-4-(trifluoromethyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity through hydrophobic interactions and electronic effects.

Comparison with Similar Compounds

Structural Analogues with Pyrazole and Benzoate Groups

Methyl 2-((4-formyl-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)thio)benzoate
  • Structure : Contains a thioether linkage between the pyrazole and benzoate, with a formyl group on the pyrazole .
  • Key Differences : The thioether bridge alters electronic properties and reactivity compared to the direct pyrazole-benzoate linkage in the target compound. This substitution may influence binding affinity in biological systems.
  • Applications : Used in fluorinated compound libraries for high-throughput screening.
4-[3-(1,3-Benzodioxol-5-yl)-4-[2-(hydroxyamino)-2-oxo-ethyl]-1H-pyrazol-5-yl]benzoic acid (16f)
  • Structure: Replaces the methyl ester with a carboxylic acid and introduces a hydroxyamino-oxoethyl group .
  • Key Differences : The carboxylic acid enhances solubility but reduces membrane permeability compared to the ester. The additional substituents may target different enzymes.
  • Synthesis : Derived via hydrolysis of the corresponding methyl ester, highlighting the ester’s role as a synthetic intermediate.

Trifluoromethyl Benzoate Esters Without Pyrazole

Methyl 3-(trifluoromethyl)benzoate and Methyl 4-(trifluoromethyl)benzoate
  • Structure : Simple benzoate esters with -CF₃ at the meta or para positions .
  • Key Differences : Absence of the pyrazole ring reduces heterocyclic interactions, limiting their utility in complex biological targeting.
  • Applications : Primarily used as intermediates in organic synthesis or as standards in analytical chemistry.

Pyrazole Derivatives with Varied Functional Groups

4-{[(2-Methyl-5-nitrophenyl)amino]methyl}-N-[3-(trifluoromethyl)phenyl]benzamide (18)
  • Structure : Features a benzamide group instead of a benzoate ester, with a nitro-substituted aniline .
  • Key Differences : The amide group increases metabolic stability compared to esters but may reduce electrophilic reactivity.
  • Purity : 98.18% via HPLC, indicating robust synthetic protocols .
4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole (3d)
  • Structure : A brominated pyrazole lacking the benzoate ester .
  • Synthesis: Prepared via condensation of phenylhydrazine and enones in acetic acid, a method adaptable to the target compound’s synthesis .

Complex Heterocyclic Derivatives

Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-3-fluorobenzoate
  • Structure: Integrates chromenone and pyrazolopyrimidine moieties alongside the benzoate ester .
  • Key Differences : The extended π-system and fluorinated groups enhance interactions with aromatic residues in enzymes or DNA.
  • Applications: Potential use in kinase inhibition or anticancer research.
COX-2/sEH Inhibitors with Trifluoromethylpyrazole
  • Structure : Derivatives with sulfonamide or methylsulfonyl groups on the pyrazole .

Biological Activity

Methyl 3-(1H-pyrazol-5-yl)-4-(trifluoromethyl)benzoate is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, anticancer effects, and mechanisms of action, supported by data tables, case studies, and relevant research findings.

Molecular Formula

  • Formula : C13H11F3N2O2
  • Molecular Weight : 288.23 g/mol

Structural Characteristics

The compound features a trifluoromethyl group, which is known to enhance biological activity by improving lipophilicity and metabolic stability. The presence of the pyrazole ring contributes to its pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit potent antimicrobial activity against various bacterial strains. For instance:

  • Minimum Inhibitory Concentrations (MIC) : this compound has shown effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
CompoundMIC (µg/mL)Bacterial Strain
This compound8Staphylococcus aureus
This compound16Enterococcus faecalis

These results indicate a promising potential for this compound in treating bacterial infections, particularly in cases where antibiotic resistance is a concern .

Anticancer Activity

The anticancer properties of this compound have been investigated using various cancer cell lines. The compound exhibits significant cytotoxicity against several cancer types.

Case Study: Cytotoxicity Assay

A study evaluated the compound's effects on human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

Cell LineIC50 (µM)Mechanism of Action
MCF-722.54Induction of apoptosis via caspase activation
A54915.30Inhibition of cell proliferation

The results indicated that the compound induces apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Macromolecular Synthesis : The compound disrupts bacterial cell function by inhibiting protein synthesis, leading to bacterial death.
  • Induction of Apoptosis : In cancer cells, it activates caspases, which are crucial for the apoptotic pathway.
  • Biofilm Disruption : It has shown potential in reducing biofilm formation in bacterial cultures, which is critical in chronic infections .

Q & A

Q. What are the recommended synthetic strategies for Methyl 3-(1H-pyrazol-5-yl)-4-(trifluoromethyl)benzoate?

The synthesis of pyrazole-containing benzoate derivatives typically involves multi-step reactions, such as:

  • Condensation reactions to introduce the pyrazole ring to the benzoate backbone.
  • Esterification to install the methyl ester group, often using methanol under acidic or basic conditions.
  • Functional group protection/deprotection to ensure regioselectivity, especially when introducing the trifluoromethyl group.

Key methodological considerations include:

  • Use of thin-layer chromatography (TLC) to monitor reaction progress and purity .
  • Purification via recrystallization or column chromatography to isolate the final product.

Q. How can the molecular structure of this compound be confirmed experimentally?

  • X-ray crystallography is the gold standard for determining precise molecular conformation. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule structural analysis .
  • Spectroscopic techniques :
    • NMR (¹H, ¹³C, and ¹⁹F) to confirm proton environments and trifluoromethyl placement.
    • High-resolution mass spectrometry (HRMS) to verify molecular formula.

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • In vitro antimicrobial assays : Test against bacterial/fungal strains (e.g., E. coli, S. aureus) at concentrations ≥50 µg/mL, with comparisons to standard antibiotics.
  • Enzyme inhibition studies : Screen for activity against targets like cyclooxygenase-2 (COX-2) or soluble epoxide hydrolase (sEH) using fluorometric or colorimetric assays .

Advanced Research Questions

Q. How can computational methods optimize the compound’s pharmacological profile?

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
  • Molecular docking : Simulate binding interactions with biological targets (e.g., enzymes, receptors) to guide structural modifications for enhanced affinity .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Reproducibility checks : Standardize assay conditions (e.g., pH, temperature, solvent) to minimize variability.
  • Purity validation : Use HPLC or GC-MS to confirm compound integrity, as impurities may skew results.
  • Meta-analysis : Compare datasets from multiple studies to identify trends or outliers.

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

  • Lipophilicity : The -CF₃ group increases hydrophobicity, enhancing membrane permeability (logP calculations recommended).
  • Metabolic stability : Fluorine atoms resist oxidative degradation, potentially improving pharmacokinetics.
  • Electron-withdrawing effects : Stabilize adjacent functional groups, affecting reactivity in substitution or coupling reactions.

Q. What advanced crystallographic techniques elucidate conformational dynamics?

  • Temperature-dependent crystallography : Analyze structural flexibility by collecting data at multiple temperatures.
  • Twinned data refinement : Use SHELXL to resolve challenges in high-symmetry or pseudo-symmetric crystals .

Key Considerations for Researchers

  • Synthetic reproducibility : Document reaction conditions (solvent, catalyst, temperature) meticulously.
  • Data transparency : Share raw crystallographic data (e.g., CIF files) for peer validation .
  • Biological assays : Include positive/negative controls and dose-response curves to ensure reliability.

For structural analysis, prioritize open-source tools like SHELX to maintain accessibility and reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.